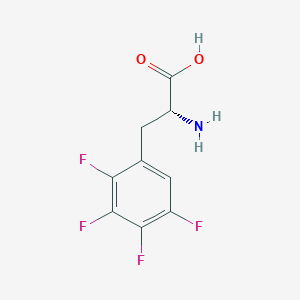
2,3,4,5-Tetrafluoro-D-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms. This modification significantly alters the chemical and physical properties of the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be more efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrafluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrafluoroquinones, while reduction can produce tetrafluorocyclohexanes .
Applications De Recherche Scientifique
2,3,4,5-Tetrafluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the development of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrafluoro-D-Phenylalanine involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, altering their conformation and activity. This can affect pathways involved in protein folding, enzyme activity, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluoro-L-Phenylalanine: The L-isomer of the compound, which has different biological activity.
2,3,4,5-Tetrafluorophenylalanine: A non-chiral version of the compound.
2,3,4,5-Tetrafluorophenylglycine: A similar compound with a glycine backbone instead of phenylalanine
Uniqueness
2,3,4,5-Tetrafluoro-D-Phenylalanine is unique due to its specific stereochemistry and the presence of four fluorine atoms, which significantly enhance its stability and reactivity compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
747405-49-8 |
|---|---|
Formule moléculaire |
C9H7F4NO2 |
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1 |
Clé InChI |
XPEAYFZWBKHVDF-RXMQYKEDSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
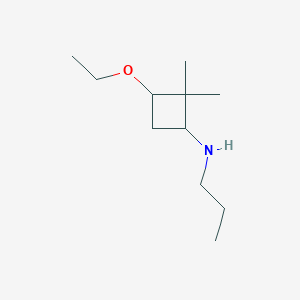
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
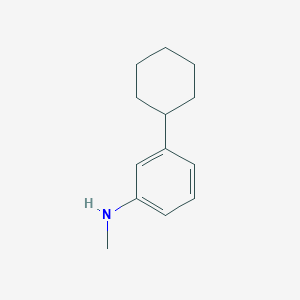
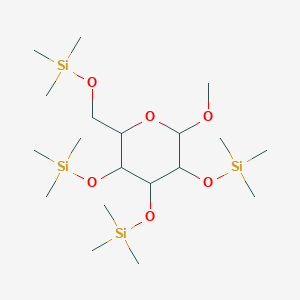

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
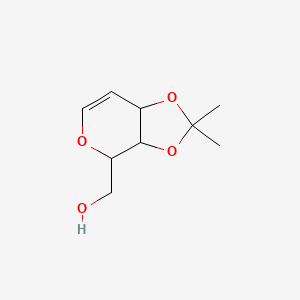
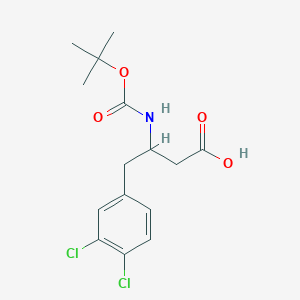
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
